molecular formula C₃₅H₆₂Br₂N₄O₄ B120275 Pipecuronium bromide CAS No. 52212-02-9

Pipecuronium bromide

Cat. No. B120275
CAS RN: 52212-02-9
M. Wt: 762.7 g/mol
InChI Key: TXWBOBJCRVVBJF-YTGGZNJNSA-L
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Description

Pipecuronium bromide is a non-depolarizing neuromuscular blocking agent, which is chemically related to pancuronium. It is used to induce muscle relaxation during surgical procedures and is known for its long duration of action. The drug is similar to pancuronium but is distinguished by its lack of significant cardiovascular side effects . Pipecuronium bromide has been evaluated in various patient populations, including those with renal failure, elderly patients, and those undergoing different types of anesthesia .

Synthesis Analysis

The synthesis of pipecuronium bromide involves multiple steps starting from 5α-androsterone. The process includes tosylation, elimination, esterification, epoxidation, ring opening, reduction, acetylation, N-methylation, and finally, substitution with LiBr to yield pipecuronium bromide. The synthetic method has been deemed feasible for industrial production, with a total yield of 13.3% .

Molecular Structure Analysis

While the provided data does not include the molecular structure analysis of pipecuronium bromide itself, it does reference the structure of a related compound, pancuronium bromide. Pancuronium bromide's structure has been determined by single-crystal X-ray analysis, which could provide insights into the structural characteristics of pipecuronium bromide due to their chemical similarities .

Chemical Reactions Analysis

Pipecuronium bromide's neuromuscular blocking action can be reversed by cholinesterase inhibitors such as neostigmine and edrophonium, as demonstrated in various studies. These agents increase the concentration of acetylcholine at the neuromuscular junction, competing with pipecuronium for the nicotinic receptors and thereby reversing its effects .

Physical and Chemical Properties Analysis

The pharmacokinetics of pipecuronium bromide have been studied in patients with normal renal function and those with renal failure. The drug's volume of distribution, plasma clearance, mean residence time, and elimination half-life are all affected by renal function, with prolonged effects in patients with renal failure . The drug's neuromuscular blocking effects, dose-response relationship, and time course of action have been investigated under various anesthetic conditions, showing that the potentiating effects of volatile anesthetics can prolong the duration of pipecuronium's action . A high-performance liquid chromatography method with coulometric electrode array detection has been developed for the determination of pipecuronium bromide and its impurities, demonstrating the drug's analytical characteristics and the method's sensitivity and precision .

Scientific Research Applications

Synthesis Techniques

Pipecuronium bromide has been synthesized through various methods, showcasing its potential for industrial production. Yan Min (2008) investigated a synthesis route involving steps like tosylation, esterification, and epoxidation, achieving a total yield of 13.3% (Yan Min, 2008). Additionally, Chen Hong-bo (2013) improved the synthesis process, achieving an overall yield of 19.3%, indicating a cost-effective method conducive to industrial production (Chen Hong-bo, 2013).

Analytical Methods

A. Błażewicz et al. (2008) developed a sensitive HPLC method with coulometric electrode array detection for analyzing pipecuronium bromide and its impurities, achieving detection limits of 8 and 25ngml(-1), respectively (Błażewicz, Fijałek, & Samsel, 2008).

Clinical Applications

Pipecuronium bromide's role in clinical settings has been explored in various studies. For instance, A. Morgun et al. (2017) studied the impact of pipecuronium bromide on intraabdominal pressure in rats with acute peritonitis, demonstrating its efficacy in treating intraabdominal hypertension in purulent pancreatitis (Morgun et al., 2017).

Neuromuscular Blocking Properties

Research has delved into pipecuronium bromide's neuromuscular blocking effects. J. Canga et al. (2005) evaluated its priming effect in adult patients, showing a decrease in onset time, which is significant for surgical procedures (Canga et al., 2005). Additionally, R. Mirakhur (2012) compared pipecuronium with other muscle relaxants, highlighting its cardiovascular stability and long duration of action (Mirakhur, 2012).

Safety And Hazards

Pipecuronium bromide should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-2,16-bis(4,4-dimethylpiperazin-4-ium-1-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H62N4O4.2BrH/c1-24(40)42-32-21-26-9-10-27-28(35(26,4)23-31(32)37-15-19-39(7,8)20-16-37)11-12-34(3)29(27)22-30(33(34)43-25(2)41)36-13-17-38(5,6)18-14-36;;/h26-33H,9-23H2,1-8H3;2*1H/q+2;;/p-2/t26-,27+,28-,29-,30-,31-,32-,33-,34-,35-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXWBOBJCRVVBJF-YTGGZNJNSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2CCC3C(C2(CC1N4CC[N+](CC4)(C)C)C)CCC5(C3CC(C5OC(=O)C)N6CC[N+](CC6)(C)C)C.[Br-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1N4CC[N+](CC4)(C)C)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5OC(=O)C)N6CC[N+](CC6)(C)C)C.[Br-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H62Br2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

68399-58-6 (Parent)
Record name Pipecuronium bromide [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052212029
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8023478
Record name Pipecuronium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

762.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pipecuronium bromide

CAS RN

52212-02-9
Record name Pipecuronium bromide [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052212029
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pipecuronium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-[(2β,3α,5α,16β,17β)-3,17-bis(acetoxy)androstane-2,16-diyl]bis[1,1-dimethylpiperazinium] dibromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.475
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PIPECURONIUM BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6ZTY81RE1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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